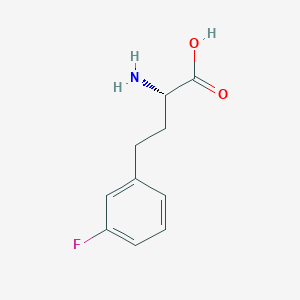

(S)-2-Amino-4-(3-fluorophenyl)butanoic acid

CAS No.: 1260587-78-7

Cat. No.: VC13669768

Molecular Formula: C10H12FNO2

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260587-78-7 |

|---|---|

| Molecular Formula | C10H12FNO2 |

| Molecular Weight | 197.21 g/mol |

| IUPAC Name | (2S)-2-amino-4-(3-fluorophenyl)butanoic acid |

| Standard InChI | InChI=1S/C10H12FNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m0/s1 |

| Standard InChI Key | IBUPJVAZBFPWLJ-VIFPVBQESA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)F)CC[C@@H](C(=O)O)N |

| SMILES | C1=CC(=CC(=C1)F)CCC(C(=O)O)N |

| Canonical SMILES | C1=CC(=CC(=C1)F)CCC(C(=O)O)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (2S)-2-amino-4-(3-fluorophenyl)butanoic acid, delineates its backbone: a four-carbon chain with an amino group at C2, a carboxylic acid at C4, and a 3-fluorophenyl substituent at C4 . The 3-fluorophenyl group introduces steric and electronic effects that modulate solubility and receptor binding. Key structural descriptors include:

-

Chirality: The (2S) configuration ensures enantiomeric specificity, critical for interactions with chiral biological systems .

Table 1: Comparative Analysis of Fluorophenyl-Substituted β-Amino Acids

Synthesis and Manufacturing

Chemical Synthesis

Traditional synthetic routes involve multi-step organic reactions:

-

Friedel-Crafts Acylation: Introduction of the fluorophenyl group via electrophilic aromatic substitution .

-

Reductive Amination: Conversion of ketone intermediates to amines using sodium cyanoborohydride .

-

Chiral Resolution: Separation of enantiomers using chiral auxiliaries or chromatography .

Biocatalytic Approaches

Recent advances employ transaminase-mediated synthesis to enhance enantioselectivity and yield :

-

Enzyme Systems: Dual transaminase cascades recycle co-substrates (e.g., isopropylamine) to drive equilibrium toward product formation .

-

Hybrid Nanoflowers (HNF): Immobilizing enzymes in copper phosphate nanoflowers improves stability, enabling 7 reuse cycles with 95% retention of activity .

Table 2: Synthetic Methods and Yields

| Method | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|

| Chemical Synthesis | 60–75 | 90–95 | Scalability |

| Biocatalytic (HNF) | 82–95 | >98 | Eco-friendly, high enantiopurity |

Pharmacological and Industrial Applications

Drug Intermediate Synthesis

The compound serves as a precursor for sitagliptin intermediates, a dipeptidyl peptidase-4 inhibitor used in diabetes management . Its β-amino acid structure mimics natural amino acids, facilitating integration into peptide-based therapeutics.

Enzyme Inhibition Studies

The fluorophenyl moiety’s electron-withdrawing effects make it a candidate for transition-state analog design in protease inhibition .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

-

3-Fluoro vs. 4-Fluoro: Meta-substitution (3-fluoro) reduces steric hindrance compared to para-substitution, enhancing enzyme binding in some cases .

-

2-Fluoro Derivatives: Ortho-substitution increases torsional strain, reducing conformational flexibility .

Chirality and Bioactivity

The (2S) configuration is critical for receptor specificity. In contrast, (R)-enantiomers of related compounds show diminished activity at GABA_B receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume